2,5-Dibromo-3-fluorobenzenesulfonyl chloride
Overview
Description
2,5-Dibromo-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility.
Preparation Methods
The synthesis of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,5-dibromo-3-fluorobenzene. One common method includes the reaction of 2,5-dibromo-3-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2,5-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2,5-Dibromo-3-fluorobenzenesulfonyl chloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with .
Comparison with Similar Compounds
2,5-Dibromo-3-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:
3,5-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms instead of bromine and is used in similar applications but may exhibit different reactivity and selectivity.
2-Bromo-4-fluorobenzenesulfonyl chloride: This compound has a different substitution pattern on the aromatic ring, which can affect its chemical properties and applications.
3,4-Difluorobenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical reactions and applications.
Properties
IUPAC Name |
2,5-dibromo-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(10)6(8)5(2-3)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLBPTANDAKLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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